linoleoyl-CoA
Overview
Description
Linoleoyl-CoA is the acyl-CoA of linoleic acid found in the human body . It is a conjugate acid of a linoleoyl-CoA(4-) .
Synthesis Analysis
Linoleoyl-CoA is synthesized from linoleic acid by the action of long-chain acyl-CoA synthetases (ACSLs) . Acyl-CoA-binding proteins (ACBPs) play a pivotal role in fatty acid metabolism because they can transport medium- and long-chain acyl-CoA esters .Chemical Reactions Analysis
Linoleoyl-CoA is involved in the formation of triacylglycerol (TAG), a major storage component for fatty acids, and thus for energy, in eukaryotic cells . It has also been proposed that inhibition of mitochondrial adenine nucleotide translocator by long chain acyl-CoA underlies the mechanism associating obesity and type 2 diabetes .Physical And Chemical Properties Analysis
Linoleoyl-CoA has a molecular formula of C39H66N7O17P3S, an average mass of 1029.964 Da, and a monoisotopic mass of 1029.344849 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 241.3±0.5 cm3, and a molar volume of 681.3±7.0 cm3 .Scientific Research Applications
Regulation of β-Cell ATP-Sensitive K+ Channels
Linoleoyl-CoA plays a significant role in the metabolic regulation of pancreatic β-cell ATP-sensitive K+ channels (K_ATP channels), which are crucial for glucose-stimulated insulin secretion (GSIS). Elevated levels of long-chain acyl CoAs, including linoleoyl-CoA, have been associated with obesity and type 2 diabetes, potentially contributing to reduced β-cell excitability and impaired GSIS .
Influence on Dietary Fat Composition
The composition of dietary fat can influence the effects of high-fat feeding on impaired GSIS. Studies suggest that different acyl CoAs, based on their side-chain length and degree of saturation, can differentially affect K_ATP channel activity. Linoleoyl-CoA’s interaction with these channels may determine the severity of impaired GSIS, linking dietary fat composition to dysfunctional insulin secretion .
Fatty Acid Desaturation in Mortierella alpina
Linoleoyl-CoA is a substrate for ω3 and ω6 desaturases in the fungus Mortierella alpina. These enzymes are integral to the production of polyunsaturated fatty acids, which are essential for maintaining the structure and function of biological membranes. The study of linoleoyl-CoA’s role in this process can lead to insights into the mechanisms of fatty acid desaturation and facilitate the production of important fatty acids in industrial applications .
Enzyme Kinetics and Substrate Specificity
The kinetic properties of enzymes like ω3 and ω6 desaturases can be studied using linoleoyl-CoA as a substrate. Understanding the enzyme kinetics and substrate specificity is vital for biotechnological applications, such as the production of nutritionally important fatty acids .
Modulation of Inflammatory Responses
Linoleoyl-CoA, as a component of the fatty acid metabolism, may play a role in modulating inflammatory responses. The metabolism of linoleic acid derivatives, including linoleoyl-CoA, is linked to the production of signaling molecules that can influence inflammation and related diseases .
Impact on Membrane Fluidity and Function
The incorporation of linoleoyl-CoA into cellular membranes can affect membrane fluidity and function. This has implications for cell signaling, membrane protein activity, and overall cellular health .
Role in Cardiovascular Health
The metabolism of linoleoyl-CoA is connected to cardiovascular health. Its involvement in lipid metabolism can influence the development of conditions like atherosclerosis and coronary artery disease, making it a target for therapeutic interventions .
Potential as a Biomarker
Due to its involvement in various metabolic pathways, linoleoyl-CoA could serve as a biomarker for metabolic disorders, including diabetes and cardiovascular diseases. Monitoring its levels could provide insights into disease progression and the efficacy of dietary interventions .
Mechanism of Action
Target of Action
Linoleoyl-CoA primarily targets a unique class of oxygenases called front-end desaturases . These enzymes introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids . They play a crucial role in the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds involved in regulating various physiological activities in animals and humans .
Mode of Action
Linoleoyl-CoA interacts with its target, the front-end desaturase, through a chemical reaction . The enzyme mainly catalyzes the conversion of linoleoyl-CoA, an electron acceptor AH2, and O2 into gamma-linolenoyl-CoA, the reduction product A, and H2O . This process involves the removal of two hydrogens from a hydrocarbon chain, especially from a fatty acyl chain, catalyzing the formation of a double bond in the substrate .
Biochemical Pathways
The action of Linoleoyl-CoA is part of the biosynthesis of very long chain polyunsaturated fatty acids . This process involves an alternating process of fatty acid desaturation and elongation . The desaturation is catalyzed by front-end desaturases, which introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids .
Result of Action
The result of Linoleoyl-CoA’s action is the production of gamma-linolenoyl-CoA, the reduction product A, and H2O . This contributes to the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds .
Action Environment
The action of Linoleoyl-CoA is influenced by various environmental factors. For instance, the activity of front-end desaturases, the primary targets of Linoleoyl-CoA, can be altered by increases in exogenous polyunsaturated fatty acid (PUFA) concentrations . .
Safety and Hazards
When handling linoleoyl-CoA, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLLIMZHNYFCK-RRNJGNTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420558 | |
Record name | linoleoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Linoleoyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6709-57-5 | |
Record name | Linoleoyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6709-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | linoleoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Linoleoyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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